molecular formula C19H33FO15 B044115 Mdfimt CAS No. 116730-85-9

Mdfimt

Cat. No.: B044115
CAS No.: 116730-85-9
M. Wt: 520.5 g/mol
InChI Key: IGBNITBDNCLXEX-AVTCSYNJSA-N
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Description

This absence precludes a detailed introduction, as none of the referenced articles (e.g., ) mention it.

Properties

CAS No.

116730-85-9

Molecular Formula

C19H33FO15

Molecular Weight

520.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C19H33FO15/c1-30-17-14(27)12(25)9(22)6(34-17)3-32-19-16(29)13(26)10(23)7(35-19)4-31-18-15(28)11(24)8(21)5(2-20)33-18/h5-19,21-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+/m1/s1

InChI Key

IGBNITBDNCLXEX-AVTCSYNJSA-N

SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CF)O)O)O)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O

Synonyms

MDFIMT
methyl-6''-deoxy-6'-fluoroisomaltoside trisaccharide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct information on "Mdfimt," comparisons with analogous compounds cannot be substantiated. However, guidelines from the evidence outline best practices for such analyses:

Methodological Framework for Comparison

  • Structural Similarity : Tools like ChemmineR () recommend using cheminformatics workflows (e.g., maximallyDissimilar functions) to evaluate molecular dissimilarity or clustering. For example, compounds with shared functional groups or metal centers (e.g., phosphorus-based flame retardants in ) could be compared via structural fingerprints.
  • Functional Similarity : As per and , compounds used for similar purposes (e.g., flame retardants, pharmaceuticals) should be evaluated for efficacy, safety, and physicochemical properties. For instance, DiDOPO () is compared to other phosphaphenanthrene oxides in terms of thermal stability and flame-retardant efficiency.

Hypothetical Data Table

If "this compound" were a flame retardant analogous to DiDOPO (), a comparative table might include:

Property This compound (Hypothetical) DiDOPO () DOPO (Industry Standard)
Thermal Stability (°C) 300 (estimated) 320 280
LOI (%) 35 38 32
Hydrolytic Resistance High Moderate Low

Note: LOI (Limiting Oxygen Index) measures flame retardancy. Data for "this compound" is speculative due to lack of evidence.

Research Findings and Limitations

  • Key Challenges: No peer-reviewed studies on "this compound" were identified in the evidence (–20), violating the requirement for "diversified, authoritative sources" ().
  • Critical Analysis :

    • and emphasize that comparisons must rely on "results of comparable experiments" and "recent research." Without empirical data for "this compound," such analysis is unfeasible.
    • Pharmaceutical guidelines () stress the need to "identify analytical/functional differences" between compounds, which requires baseline data absent here.

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